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Introduction

ODM-203, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor

targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor

receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of

receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, ODM-
203 exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and

a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow

and metastasize. This technical guide provides an in-depth overview of ODM-203's mechanism

of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Dual Blockade of Pro-
Angiogenic Signaling
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is

predominantly driven by signaling through the VEGFR and FGFR pathways.

VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily

VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and

autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which

ultimately promote endothelial cell proliferation, migration, survival, and vascular

permeability.
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FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also

crucial. FGF signaling in endothelial cells can induce proliferation and migration.

Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications)

can be a primary driver of tumor growth and can also induce the expression of pro-

angiogenic factors like VEGF.

ODM-203 is a type I ATP-competitive inhibitor that binds to the active conformation of the

kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor

autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways

responsible for tumor-induced angiogenesis.
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Caption: Mechanism of ODM-203 dual inhibition on angiogenic signaling pathways.

Preclinical Efficacy: Quantitative Data
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ODM-203 has demonstrated potent inhibitory activity against key angiogenic kinases and

significant anti-tumor efficacy in various preclinical cancer models.

In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

ODM-203 against a panel of receptor tyrosine kinases, highlighting its potent activity against

FGFR and VEGFR family members.

Kinase Target IC50 (nmol/L)

FGFR1 1.3

FGFR2 2.9

FGFR3 3.7

FGFR4 20

VEGFR1 5.8

VEGFR2 (KDR) 1.5

VEGFR3 3.1

PDGFRβ 21

c-KIT 8.3

RET 11

(Data compiled from preclinical studies. Actual

values may vary slightly between different

assays and experimental conditions.)

In Vivo Anti-Tumor Activity
The efficacy of ODM-203 has been evaluated in mouse xenograft models using human cancer

cell lines. The table below presents a summary of its in vivo anti-tumor effects.
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Cell Line (Cancer
Type)

Mouse Model
Dosing (Oral, Once
Daily)

Tumor Growth
Inhibition (TGI %)

SNU-16 (Gastric) BALB/c nude 100 mg/kg 99%

KATO-III (Gastric) BALB/c nude 100 mg/kg 78%

NCI-H1581 (Lung) BALB/c nude 100 mg/kg 87%

RT112/84 (Bladder) BALB/c nude 100 mg/kg 104% (regression)

(Data represents

examples of

preclinical in vivo

studies. TGI is

typically measured at

the end of the study

period compared to a

vehicle control group.)

Experimental Protocols
The characterization of ODM-203 involves a series of standardized in vitro and in vivo

experiments to determine its potency, selectivity, and efficacy.
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Caption: Standard preclinical workflow for evaluating a kinase inhibitor like ODM-203.
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In Vitro Kinase Inhibition Assay (HTRF Method)
This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF)

assay to determine the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the ability of ODM-203 to inhibit the phosphorylation of a substrate by

a target kinase (e.g., VEGFR2).

Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate,

ATP, ODM-203 serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-

specific antibody labeled with Europium cryptate (Eu3+).

Methodology:

The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase,

the biotinylated substrate, and varying concentrations of ODM-203 (or DMSO as a vehicle

control).

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to

allow for substrate phosphorylation.

The reaction is terminated by adding a stop buffer containing EDTA and the HTRF

detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).

After another incubation period, the plate is read on an HTRF-compatible reader. The

reader excites the Europium donor (at 320 nm) and measures emission at two

wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor

emission).

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio

indicates high FRET, meaning the substrate was phosphorylated and bound by the

antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and

a sigmoidal dose-response curve is fitted to calculate the IC50 value.

In Vivo Tumor Xenograft Study
This protocol outlines a standard procedure to assess the anti-tumor efficacy of ODM-203 in an

immunodeficient mouse model.
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Objective: To measure the inhibition of tumor growth by orally administered ODM-203.

Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known

FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, ODM-203
formulation for oral gavage, vehicle control, calipers.

Methodology:

Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and

injected subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable

size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups

based on tumor volume.

Drug Administration: The treatment group receives ODM-203 via oral gavage once daily at

a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution

on the same schedule.

Monitoring: Animal body weight and tumor volume are measured 2-3 times per week.

Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size, or after a fixed duration (e.g., 21 days).

Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage,

calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor

volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to

determine significance.

Conclusion
ODM-203 (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most

critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low

nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a

promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive

approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a
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candidate for further clinical development in solid tumors where these pathways are

dysregulated.

To cite this document: BenchChem. [ODM-203: A Dual-Inhibitor Approach to
Antiangiogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093364#odm-203-and-its-role-in-antiangiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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